1-Phenylethyl (2-(diethylamino)ethyl)carbamate hydrochloride
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Overview
Description
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride, (-)- (9CI) is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.8242 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride involves several steps. One common method includes the reaction of 2-(diethylamino)ethylamine with phenyl chloroformate to form the corresponding carbamate ester. This reaction typically occurs under controlled conditions with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride can be compared with other similar compounds such as:
Carbamic acid, [2-(diethylamino)ethyl]-, (2,6-dimethylphenyl)methyl ester, monohydrochloride: This compound has a similar structure but with different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
Carbamic acid, 2-(dimethylamino)ethyl ester: This compound differs in the amine group, which can affect its reactivity and applications.
Properties
CAS No. |
101491-65-0 |
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Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
1-phenylethyl N-[2-(diethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
InChI Key |
JOFXZHOHDBVQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)OC(C)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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